![molecular formula C10H5F15O B1585989 2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane CAS No. 24564-77-0](/img/structure/B1585989.png)

2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane

Vue d'ensemble

Description

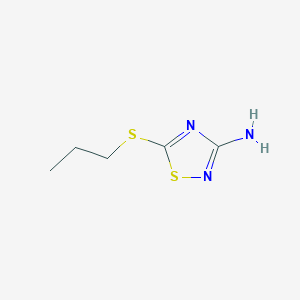

- 2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane is a chemical compound with the molecular formula C<sub>9</sub>H<sub>3</sub>F<sub>12</sub>O .

- It belongs to the class of fluorinated compounds and is used in various applications due to its unique properties.

Synthesis Analysis

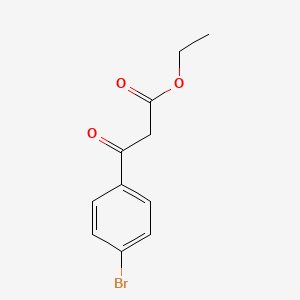

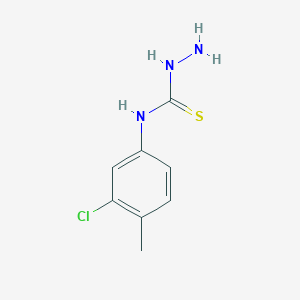

- The synthesis of this compound involves the reaction of heptafluorobutyryl fluoride with epichlorohydrin in the presence of a base.

- The reaction proceeds through an epoxide ring-opening process, resulting in the formation of the desired oxirane compound.

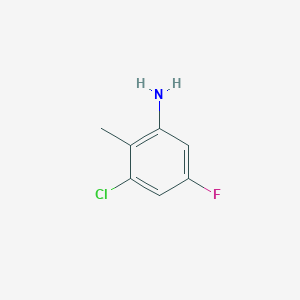

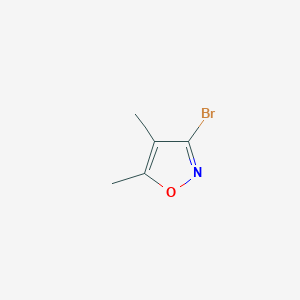

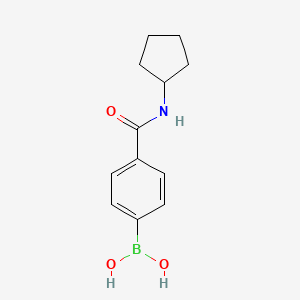

Molecular Structure Analysis

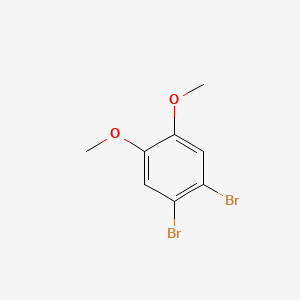

- The molecular structure of 2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane consists of a six-membered oxirane ring with dodecafluoroheptyl and trifluoromethyl substituents.

- The fluorine atoms contribute to its high stability and hydrophobic nature.

Chemical Reactions Analysis

- Due to its highly fluorinated structure, this compound is chemically inert and does not readily participate in typical organic reactions.

- It is resistant to hydrolysis , oxidation, and other chemical transformations.

Physical And Chemical Properties Analysis

- Physical Properties :

- Melting Point : High due to its fluorinated structure.

- Boiling Point : Also high, reflecting its stability.

- Solubility : Insoluble in water.

- Chemical Properties :

- Stability : Chemically stable under normal conditions.

- Reactivity : Low reactivity due to the presence of fluorine atoms.

Applications De Recherche Scientifique

Optical Activity in Pharmaceuticals Enantiopure (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane was used as a chiral resolution reagent for determining the enantiomeric excess (ee) of α-chiral amines. This fluorinated compound proved versatile in the analysis of scalemic mixtures of amines, providing an important tool in the synthesis of pharmaceuticals (Sergi Rodríguez-Escrich et al., 2005).

Photochemical Studies Photochemical generation and methanol trapping of localized singlet diradicals derived from a spiroepoxy-substituted cyclopentane-1,3-diyl were studied, providing insights into the behavior of such reactive intermediates. This study added to the understanding of the photochemical reactions of complex organic molecules (M. Abe et al., 1998).

Chemical Synthesis of Complex Molecules The chemical synthesis of TAK-218, a compound used for treating traumatic and ischemic central nervous system injuries, involved the use of oxiranes as a critical intermediate. The synthesis process was marked by high enantiomeric excess and involved multiple steps, demonstrating the utility of oxiranes in synthesizing medically significant compounds (K. Fukatsu et al., 1999).

Material Science and Polymers

Polymerization and Material Properties Research on polyfluoro-1,2-epoxy alkanes and cycloalkanes explored the thermal reactions of epoxides derived from oligomers of tetrafluoroethene. This study contributed to understanding the thermal stability and reactivity of polyfluorinated compounds, which are important in various industrial applications (P. Coe et al., 1985).

Ring-Opening Reactions The study of ring-opening reactions of alkoxycarbonyl oxiranes explored the synthesis of α-hydroxy-β-triflamido carboxylic esters. This research provided insights into the regio- and stereoselective nature of these reactions, contributing to the field of synthetic organic chemistry (Vittoria Lupi et al., 2005).

Polymerization Initiators The development of an ambient temperature polymerization of oxiranes initiated by the novel MSbF6/H2O co-initiator system offered insights into the cationic curing of oxirane monomers. This research could influence the development of adhesive formulations and optimize the curing process (Lewis M. Broomfield et al., 2012).

Safety And Hazards

- This compound is generally considered safe when handled properly.

- However, as with any chemical, precautions should be taken during synthesis and handling.

- Always follow safety guidelines and wear appropriate protective equipment.

Orientations Futures

- Further research could explore its applications in fluorinated materials , surface coatings , and polymer science .

- Investigate potential modifications to enhance specific properties.

I hope this analysis provides a comprehensive overview of 2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane! Let me know if you need any additional information. 😊

Propriétés

IUPAC Name |

2-[2,2,3,3,4,4,5,5,6,7,7,7-dodecafluoro-6-(trifluoromethyl)heptyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F15O/c11-4(12,1-3-2-26-3)6(14,15)8(18,19)7(16,17)5(13,9(20,21)22)10(23,24)25/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHDLZDDSBGOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379908 | |

| Record name | 2-[2,2,3,3,4,4,5,5,6,7,7,7-dodecafluoro-6-(trifluoromethyl)heptyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane | |

CAS RN |

24564-77-0 | |

| Record name | 2-[2,2,3,3,4,4,5,5,6,7,7,7-dodecafluoro-6-(trifluoromethyl)heptyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.